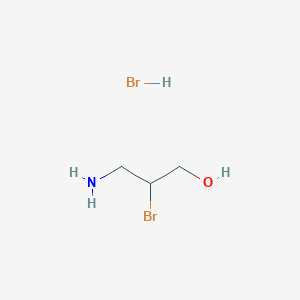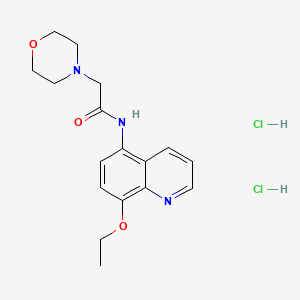
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride is a chemical compound with the molecular formula C17H23Cl2N3O3 It is known for its unique structure, which includes a morpholine ring, an acetamide group, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride typically involves the reaction of 8-ethoxyquinoline with morpholine and acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. The dihydrochloride salt is formed by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or quinoline moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted morpholine or quinoline derivatives.
Scientific Research Applications
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholineacetamide, N-(8-methoxy-5-quinolyl)-, dihydrochloride
- 4-Morpholineacetamide, N-(8-ethoxy-6-quinolyl)-, dihydrochloride
- 4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, monohydrochloride
Uniqueness
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride is unique due to its specific substitution pattern on the quinoline ring and the presence of both morpholine and acetamide groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
19655-33-5 |
|---|---|
Molecular Formula |
C17H23Cl2N3O3 |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-(8-ethoxyquinolin-5-yl)-2-morpholin-4-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C17H21N3O3.2ClH/c1-2-23-15-6-5-14(13-4-3-7-18-17(13)15)19-16(21)12-20-8-10-22-11-9-20;;/h3-7H,2,8-12H2,1H3,(H,19,21);2*1H |
InChI Key |
HTBLMFCOAOLDMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)CN3CCOCC3)C=CC=N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


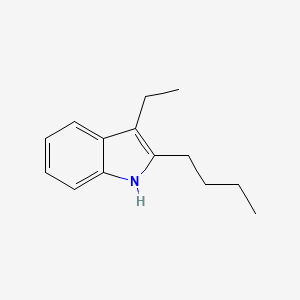

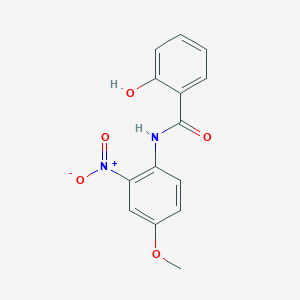
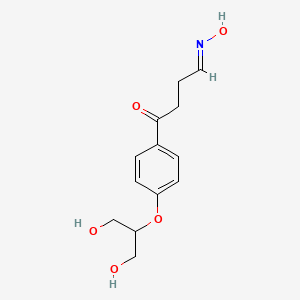
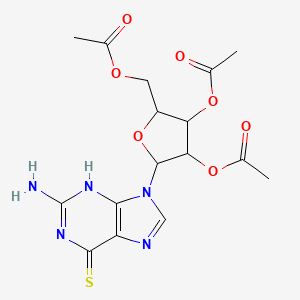
![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
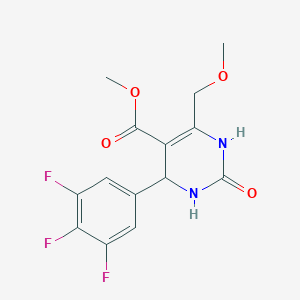
![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)
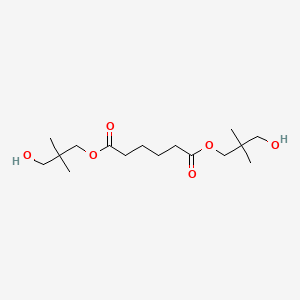
amino}benzene](/img/structure/B14147156.png)
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)
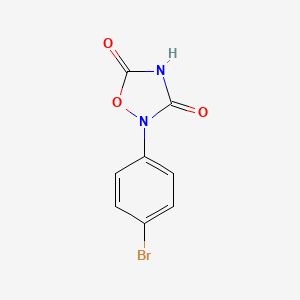
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)
